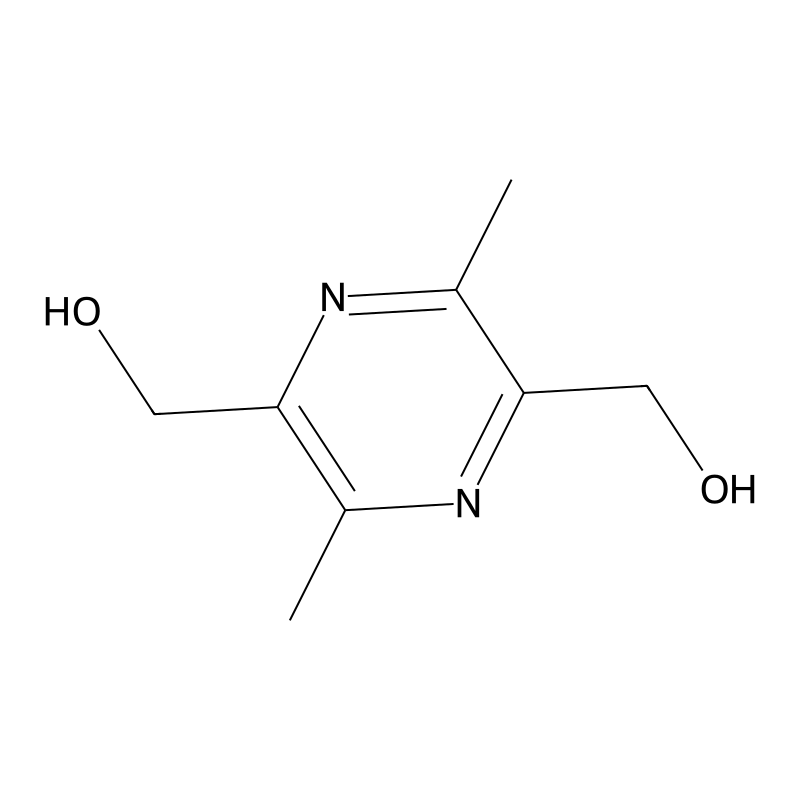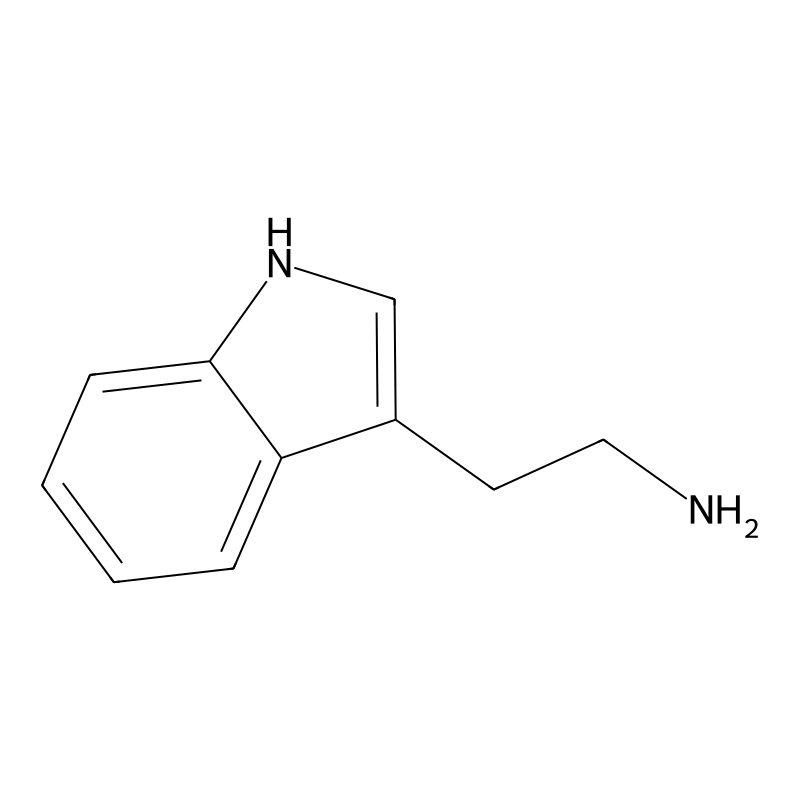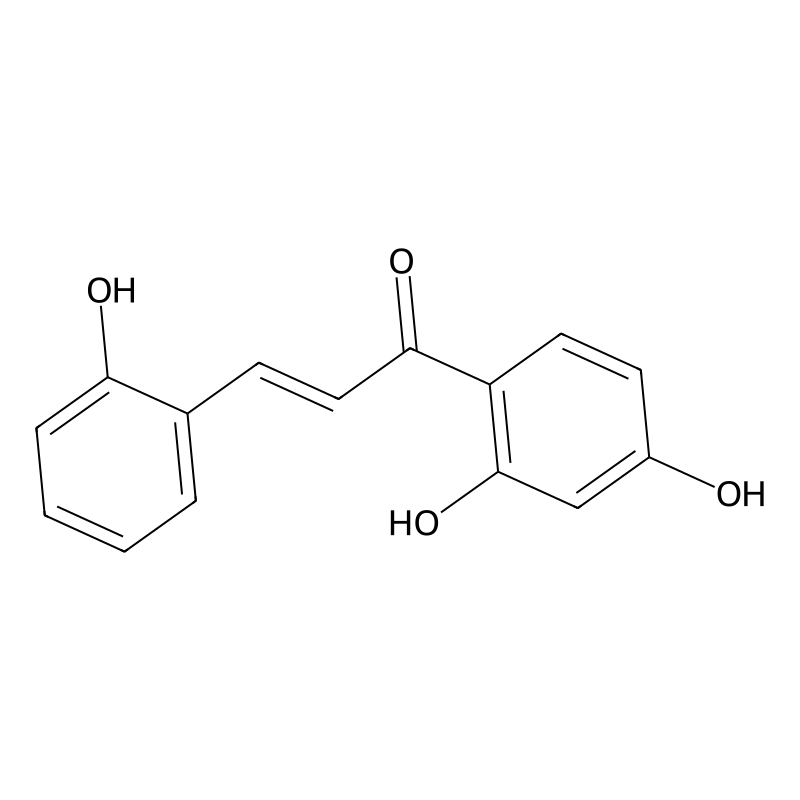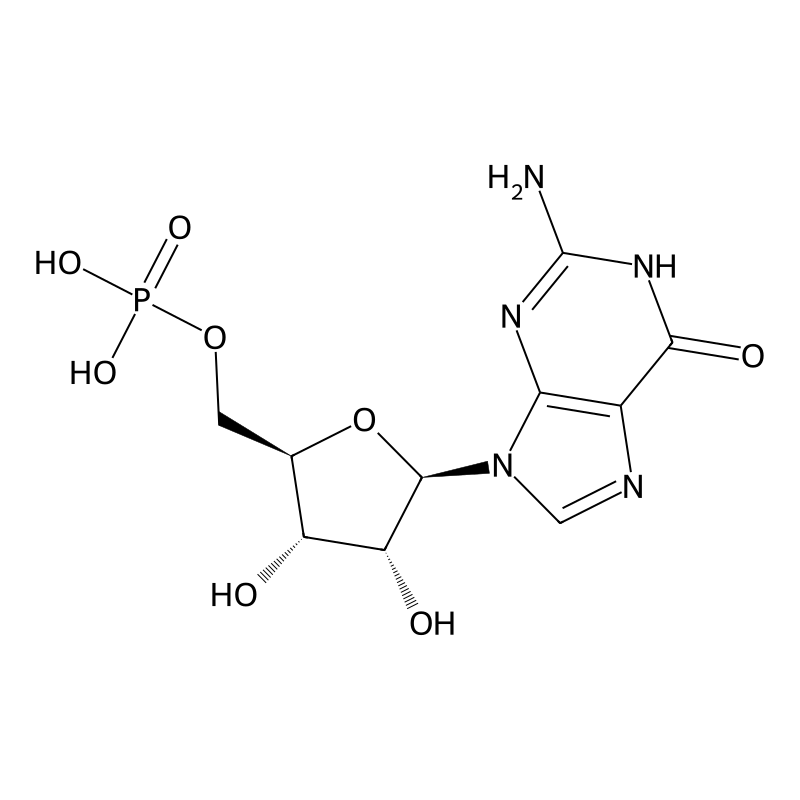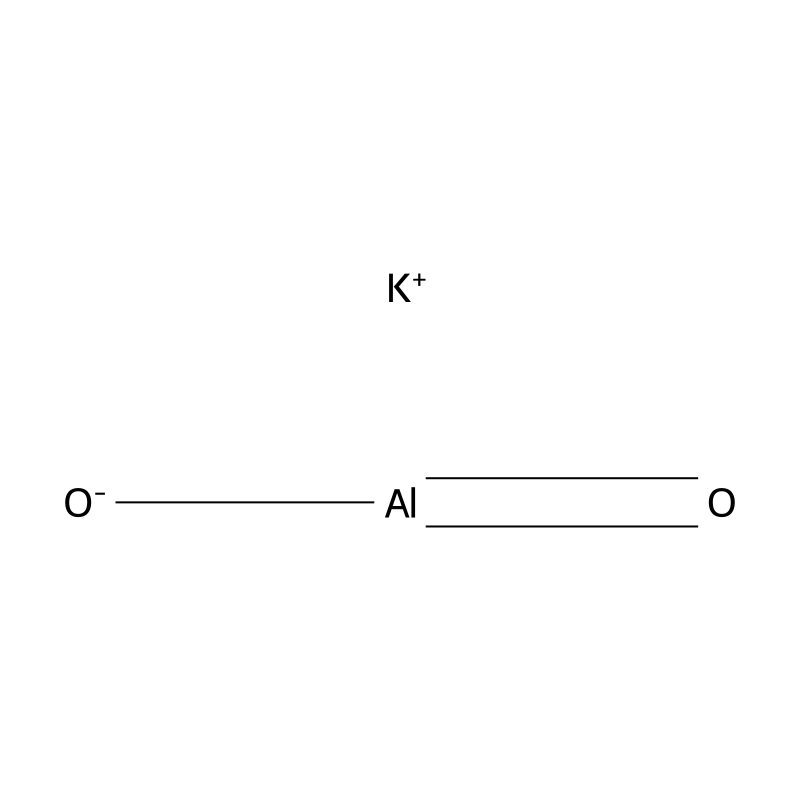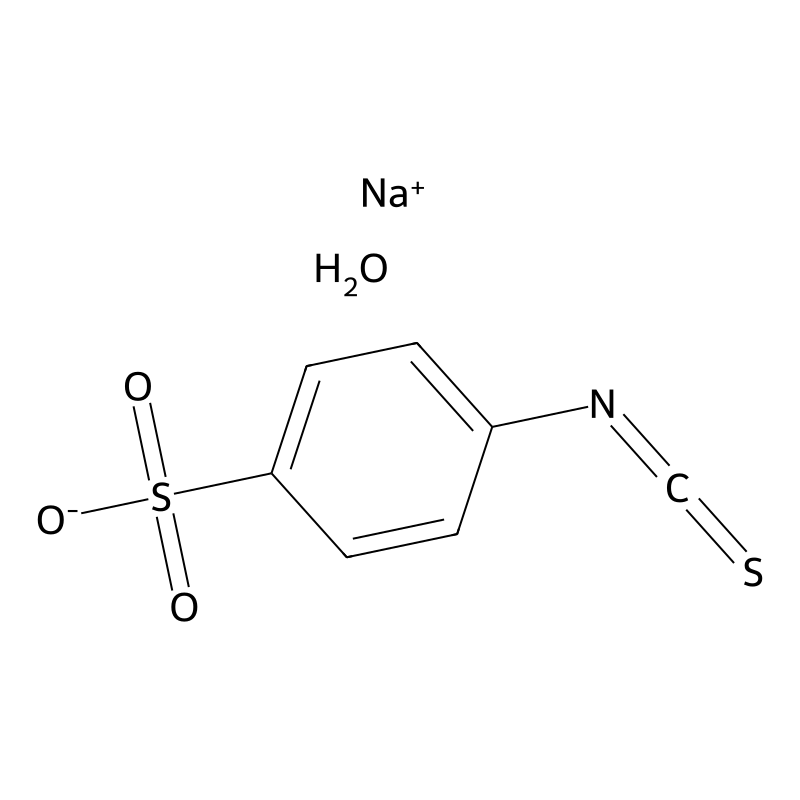PPT
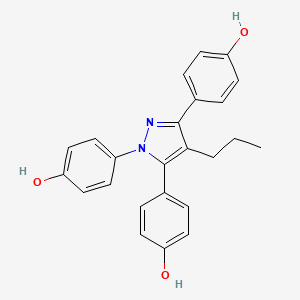
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Endocrinology
Summary of the application: PPT is a synthetic, nonsteroidal agonist of ERα (Estrogen Receptor alpha) with 400-fold selectivity over ERβ (Estrogen Receptor beta).
Methods of application or experimental procedures: PPT is used as an agonist to stimulate the ERα pathway in research settings.
Results or outcomes: PPT was originally thought to be highly selective for ERα, but it has subsequently been found to also act as an agonist of the GPER (G Protein-Coupled Estrogen Receptor).
Neurology
Summary of the application: PPT is used in research to study the effects of estrogens on feeding and glucose homeostasis in female animals.
Methods of application or experimental procedures: In this field, PPT is used as an ERα agonist to stimulate the phosphatidyl inositol 3-kinase (PI3K) pathway specifically in proopiomelanocortin (POMC) progenitor neurons.
Results or outcomes: The anorexigenic effects of estrogens are blunted in female mice that lack ERα specifically in POMC progenitor neurons.
Medicinal Chemistry
Summary of the application: Pyrazoles, including PPT, have a wide range of applications in medicinal chemistry and drug discovery.
Methods of application or experimental procedures: Pyrazoles can be used as building blocks in the synthesis of a variety of bioactive compounds.
Results or outcomes: The structural diversity of pyrazoles allows them to interact with a wide range of biological targets, making them valuable tools in drug discovery.
Agrochemistry
Summary of the application: Pyrazoles are also used in agrochemistry.
Results or outcomes: The specific outcomes depend on the particular compound being synthesized and its intended use.
Coordination Chemistry
Summary of the application: Pyrazoles are used in coordination chemistry.
Methods of application or experimental procedures: Pyrazoles can act as ligands, coordinating to metal ions to form complexes.
Results or outcomes: The properties of these complexes can be tuned by varying the structure of the pyrazole ligand.
Organometallic Chemistry
Summary of the application: Pyrazoles are used in organometallic chemistry.
Methods of application or experimental procedures: Pyrazoles can form organometallic compounds, which are used in a variety of applications, including catalysis.
Results or outcomes: The specific outcomes depend on the particular organometallic compound being synthesized and its intended use.
Bioorganic Compounds Research
Synthesis of Non-steroidal Estrogen Receptor Proteolysis Targeting Chimeric Molecules (PROTACS)
Summary of the application: PPT is used in the synthesis of non-steroidal estrogen receptor proteolysis targeting chimeric molecules (PROTACS).
Methods of application or experimental procedures: PPT is used as a synthetic, nonsteroidal agonist of ERα with 400-fold selectivity over ERβ.
Results or outcomes: PPT has subsequently been found to also act as an agonist of the GPER (GPR30).
Inhibitory Compounds Against Succinate Dehydrogenase
Summary of the application: PPT is used in the synthesis of inhibitory compounds against succinate dehydrogenase.
Methods of application or experimental procedures: With 5-aminopyrazoles in hand, the authors transformed them into the carboxamide derivatives, which then were evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase.
PPT, or 2,8-Bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene, is an organic compound with the chemical formula and a molecular weight of 584.60 g/mol. This compound is characterized by its fluorescent properties and is primarily used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and as an electron transport layer material. PPT appears as a yellow powder or crystalline solid and has a melting point exceeding 320 °C. Its photoluminescence peaks at wavelengths of 350 nm in dichloromethane, with absorption maxima at 312 nm and 328 nm .
- Electrophilic Aromatic Substitution: The presence of the diphenyl-phosphoryl groups allows for electrophilic substitution reactions on the aromatic rings.
- Phosphorylation Reactions: As a phosphine oxide, it can react with nucleophiles leading to further functionalization.
- Thermal Decomposition: At elevated temperatures, PPT may decompose, particularly when subjected to oxidative conditions.
These reactions are significant for modifying its properties or for synthesizing derivatives that may enhance its performance in applications.
PPT can be synthesized through several methods:
- Phosphorylation of Thiophene Derivatives: The synthesis typically involves the reaction of dibenzo[b,d]thiophene with diphenylphosphoryl chloride under basic conditions.
- Condensation Reactions: Using appropriate catalysts, condensation reactions between thiophene derivatives and phosphine oxides can yield PPT.
- Multi-step Synthesis: A more complex route may involve multiple steps including oxidation and functionalization to achieve the desired product.
These methods are crucial for producing high-purity PPT suitable for electronic applications.
While all these compounds are involved in electronic applications, PPT's unique diphenyl-phosphoryl functionality distinguishes it by enhancing electron mobility and luminescence efficiency compared to others.
Interaction studies involving PPT focus on its behavior in electronic devices and its compatibility with other materials. Key areas include:
- Charge Transport Studies: Evaluating how effectively PPT facilitates charge transport in OLEDs.
- Compatibility Tests: Assessing how PPT interacts with other layers in device architectures to ensure stability and performance.
- Photophysical Characterization: Investigating how interactions with light affect its luminescent properties.
These studies are essential for optimizing the use of PPT in practical applications.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Vijaykumar D, Al-Qahtani MH, Welch MJ, Katzenellenbogen JA. Synthesis and biological evaluation of a fluorine-18 labeled estrogen receptor-alpha selective ligand: [18F] propyl pyrazole triol. Nucl Med Biol. 2003 May;30(4):397-404. PubMed PMID: 12767397.
3: Lundholm L, Bryzgalova G, Gao H, Portwood N, Fält S, Berndt KD, Dicker A, Galuska D, Zierath JR, Gustafsson JA, Efendic S, Dahlman-Wright K, Khan A. The estrogen receptor {alpha}-selective agonist propyl pyrazole triol improves glucose tolerance in ob/ob mice; potential molecular mechanisms. J Endocrinol. 2008 Nov;199(2):275-86. doi: 10.1677/JOE-08-0192. Epub 2008 Aug 29. PubMed PMID: 18757549.
4: Massart R, Barnea R, Dikshtein Y, Suderman M, Meir O, Hallett M, Kennedy P, Nestler EJ, Szyf M, Yadid G. Role of DNA methylation in the nucleus accumbens in incubation of cocaine craving. J Neurosci. 2015 May 27;35(21):8042-58. doi: 10.1523/JNEUROSCI.3053-14.2015. PubMed PMID: 26019323.
5: Zhu L, Xu P, Cao X, Yang Y, Hinton AO Jr, Xia Y, Saito K, Yan X, Zou F, Ding H, Wang C, Yan C, Saha P, Khan SA, Zhao J, Fukuda M, Tong Q, Clegg DJ, Chan L, Xu Y. The ERα-PI3K Cascade in Proopiomelanocortin Progenitor Neurons Regulates Feeding and Glucose Balance in Female Mice. Endocrinology. 2015 Dec;156(12):4474-91. doi: 10.1210/en.2015-1660. Epub 2015 Sep 16. PubMed PMID: 26375425; PubMed Central PMCID: PMC4655219.
6: Mazzucco CA, Lieblich SE, Bingham BI, Williamson MA, Viau V, Galea LA. Both estrogen receptor alpha and estrogen receptor beta agonists enhance cell proliferation in the dentate gyrus of adult female rats. Neuroscience. 2006 Sep 15;141(4):1793-800. Epub 2006 Jun 23. PubMed PMID: 16797852.
7: Stacey W, Bhave S, Uht RM. Mechanisms by Which 17β-Estradiol (E2) Suppress Neuronal cox-2 Gene Expression. PLoS One. 2016 Sep 2;11(9):e0161430. doi: 10.1371/journal.pone.0161430. eCollection 2016. PubMed PMID: 27588681; PubMed Central PMCID: PMC5010190.
8: Aida-Yasuoka K, Peoples C, Yasuoka H, Hershberger P, Thiel K, Cauley JA, Medsger TA Jr, Feghali-Bostwick CA. Estradiol promotes the development of a fibrotic phenotype and is increased in the serum of patients with systemic sclerosis. Arthritis Res Ther. 2013 Jan 10;15(1):R10. doi: 10.1186/ar4140. PubMed PMID: 23305385; PubMed Central PMCID: PMC3672719.
9: Ervin KS, Mulvale E, Gallagher N, Roussel V, Choleris E. Activation of the G protein-coupled estrogen receptor, but not estrogen receptor α or β, rapidly enhances social learning. Psychoneuroendocrinology. 2015 Aug;58:51-66. doi: 10.1016/j.psyneuen.2015.04.002. Epub 2015 Apr 13. PubMed PMID: 25957002.
10: Kumar A, Bean LA, Rani A, Jackson T, Foster TC. Contribution of estrogen receptor subtypes, ERα, ERβ, and GPER1 in rapid estradiol-mediated enhancement of hippocampal synaptic transmission in mice. Hippocampus. 2015 Dec;25(12):1556-66. doi: 10.1002/hipo.22475. Epub 2015 Jun 12. PubMed PMID: 25980457; PubMed Central PMCID: PMC4644731.
11: Pooley AE, Luong M, Hussain A, Nathan BP. Neurite outgrowth promoting effect of 17-β estradiol is mediated through estrogen receptor alpha in an olfactory epithelium culture. Brain Res. 2015 Oct 22;1624:19-27. doi: 10.1016/j.brainres.2015.07.015. Epub 2015 Jul 21. PubMed PMID: 26206299.
12: Özdemir Kumral ZN, Kolgazi M, Üstünova S, Kasımay Çakır Ö, Çevik ÖD, Şener G, Yeğen BÇ. Estrogen receptor agonists alleviate cardiac and renal oxidative injury in rats with renovascular hypertension. Clin Exp Hypertens. 2016;38(6):500-9. doi: 10.3109/10641963.2015.1116550. Epub 2016 Jul 11. PubMed PMID: 27399230.
13: Tada Y, Makino H, Furukawa H, Shimada K, Wada K, Liang EI, Murakami S, Kudo M, Kung DK, Hasan DM, Kitazato KT, Nagahiro S, Lawton MT, Hashimoto T. Roles of estrogen in the formation of intracranial aneurysms in ovariectomized female mice. Neurosurgery. 2014 Dec;75(6):690-5; discussion 695. doi: 10.1227/NEU.0000000000000528. PubMed PMID: 25181430; PubMed Central PMCID: PMC4399640.
14: Gajewska A, Zielinska-Gorska M, Wasilewska-Dziubinska E, Baran M, Kotarba G, Gorski K. Pituitary galaninergic system activity in female rats: the regulatory role of gonadal steroids. J Physiol Pharmacol. 2016 Jun;67(3):423-9. PubMed PMID: 27512003.
15: Pisani SL, Neese SL, Katzenellenbogen JA, Schantz SL, Korol DL. Estrogen Receptor-Selective Agonists Modulate Learning in Female Rats in a Dose- and Task-Specific Manner. Endocrinology. 2016 Jan;157(1):292-303. doi: 10.1210/en.2015-1616. Epub 2015 Oct 14. PubMed PMID: 26465198; PubMed Central PMCID: PMC4701887.
16: Bishop CV, Xu F, Molskness TA, Stouffer RL, Hennebold JD. Dynamics of Immune Cell Types Within the Macaque Corpus Luteum During the Menstrual Cycle: Role of Progesterone. Biol Reprod. 2015 Nov;93(5):112. doi: 10.1095/biolreprod.115.132753. Epub 2015 Sep 23. PubMed PMID: 26400401; PubMed Central PMCID: PMC5333802.
17: Kurt AH, Bozkus F, Uremis N, Uremis MM. The protective role of G protein-coupled estrogen receptor 1 (GPER-1) on methotrexate-induced nephrotoxicity in human renal epithelium cells. Ren Fail. 2016 Jun;38(5):686-92. doi: 10.3109/0886022X.2016.1155398. Epub 2016 Mar 16. PubMed PMID: 26981789.
18: Smith LC, Ralston-Hooper KJ, Ferguson PL, Sabo-Attwood T. The G Protein-Coupled Estrogen Receptor Agonist G-1 Inhibits Nuclear Estrogen Receptor Activity and Stimulates Novel Phosphoproteomic Signatures. Toxicol Sci. 2016 Jun;151(2):434-46. doi: 10.1093/toxsci/kfw057. Epub 2016 Mar 29. PubMed PMID: 27026707; PubMed Central PMCID: PMC4880142.
19: Gajewska A, Herman AP, Wolińska-Witort E, Kochman K, Zwierzchowski L. In vivo oestrogenic modulation of Egr1 and Pitx1 gene expression in female rat pituitary gland. J Mol Endocrinol. 2014 Dec;53(3):355-66. doi: 10.1530/JME-14-0092. Epub 2014 Sep 25. PubMed PMID: 25258388.
20: Yang F, Tao J, Xu L, Zhao N, Chen J, Chen W, Zhu Y, Qiu J. Estradiol decreases rat depressive behavior by estrogen receptor beta but not alpha: no correlation with plasma corticosterone. Neuroreport. 2014 Jan 22;25(2):100-4. doi: 10.1097/WNR.0000000000000052. PubMed PMID: 24128867.
